molecular formula C14H11Br3N4O B11551530 N'-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11551530
M. Wt: 490.97 g/mol
InChI Key: IDFLWAMSGJJIRB-IFRROFPPSA-N
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Description

N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 2-[(2,4,6-tribromophenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tribromophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has been explored for its applications in various scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide: is similar to other hydrazide derivatives and compounds containing pyridine and tribromophenyl groups.

    N-[(pyridin-3-yl)methylidene]hydroxylamine: Shares a similar pyridine structure but differs in its functional groups and overall reactivity.

    2,4,6-Tribromophenylhydrazine: Contains the tribromophenyl group but lacks the pyridine moiety.

Uniqueness

The uniqueness of N’-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11Br3N4O

Molecular Weight

490.97 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C14H11Br3N4O/c15-10-4-11(16)14(12(17)5-10)19-8-13(22)21-20-7-9-2-1-3-18-6-9/h1-7,19H,8H2,(H,21,22)/b20-7+

InChI Key

IDFLWAMSGJJIRB-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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